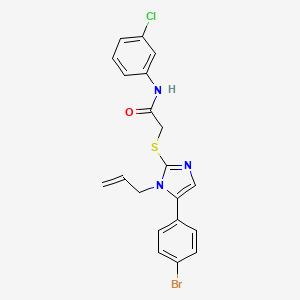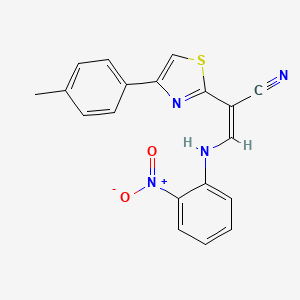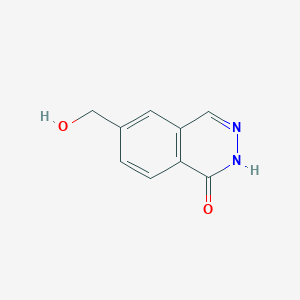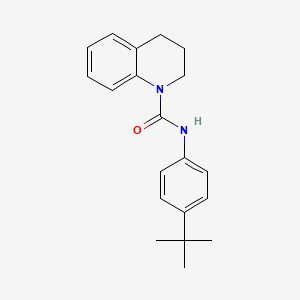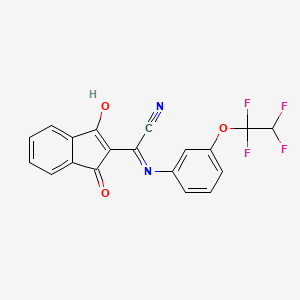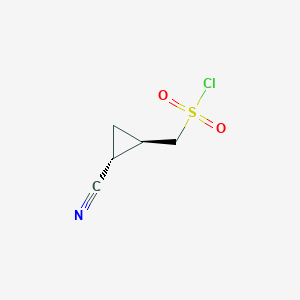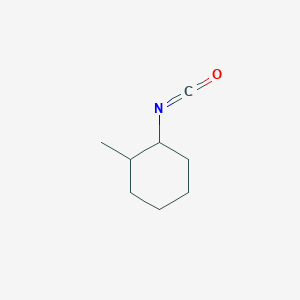
1-Isocyanato-2-methylcyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyanato-2-methylcyclohexane is an organic compound with the molecular formula C₈H₁₃NO and a molecular weight of 139.2 g/mol . It is a colorless liquid with an odor similar to acetone . This compound is known for its ability to inhibit mitochondrial protein synthesis, which may be due to its potential to introduce mutations in the mitochondrial genome .
Méthodes De Préparation
1-Isocyanato-2-methylcyclohexane can be synthesized through various methods. The most common industrial method involves the phosgene process, where phosgene reacts with diamines to form diisocyanates and hydrogen chloride . due to the toxicity of phosgene, non-phosgene methods are also explored. These include the reduction carbonylation, oxidation carbonylation, dimethyl carbonate, and urea methods . In these methods, nitro-amino compounds react with carbon monoxide, dimethyl carbonate, or urea to form carbamates, which then undergo thermal decomposition to yield isocyanates .
Analyse Des Réactions Chimiques
1-Isocyanato-2-methylcyclohexane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamate or imidic acid.
Oxidation and Reduction:
Substitution: Can undergo substitution reactions, particularly with nucleophiles, leading to the formation of ureas and other derivatives.
Common reagents used in these reactions include water, carbon monoxide, and various catalysts . The major products formed depend on the specific reaction conditions but often include carbamates and ureas .
Applications De Recherche Scientifique
1-Isocyanato-2-methylcyclohexane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Isocyanato-2-methylcyclohexane involves its ability to inhibit mitochondrial protein synthesis . This inhibition may be due to the compound’s potential to introduce mutations in the mitochondrial genome . It also interacts with pathways involved in neurodegenerative diseases, potentially offering therapeutic effects .
Comparaison Avec Des Composés Similaires
1-Isocyanato-2-methylcyclohexane can be compared with other isocyanates such as:
Toluene diisocyanate (TDI): Commonly used in the production of polyurethanes.
Hexamethylene diisocyanate (HDI): Used in non-yellowing polyurethane materials.
Isophorone diisocyanate (IPDI): Also used in non-yellowing polyurethane materials.
Propriétés
IUPAC Name |
1-isocyanato-2-methylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-7-4-2-3-5-8(7)9-6-10/h7-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDVDIOHQFKXVFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-chlorophenyl)-2-[(3-phenyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide](/img/structure/B2717067.png)
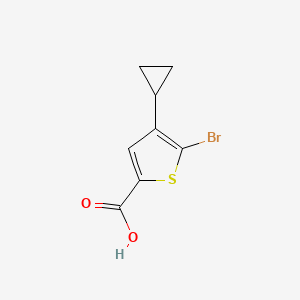
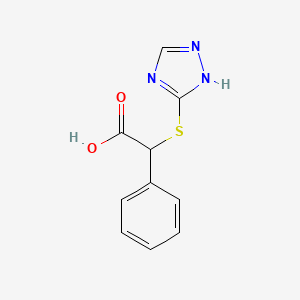
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2717072.png)
![Methyl 4-methyl-2-{[(3-methylphenoxy)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B2717073.png)
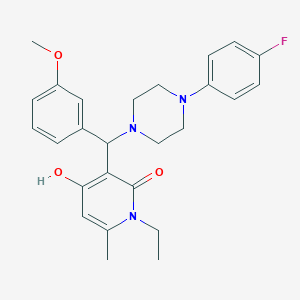
![N-[(5-Cyano-1-methylpyrrol-3-yl)methyl]-N-[(1-hydroxycycloheptyl)methyl]prop-2-enamide](/img/structure/B2717078.png)
![N-(5-acetamido-2-methoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2717079.png)
